![molecular formula C11H14ClN B1406003 N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine CAS No. 1542653-02-0](/img/structure/B1406003.png)
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Vue d'ensemble
Description
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine is a chemical compound that belongs to the class of cyclopropanamine derivatives. It is commonly known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. CX-5461 has been extensively studied for its potential use in cancer treatment due to its ability to selectively target cancer cells.
Mécanisme D'action
The mechanism of action of CX-5461 involves the inhibition of RNA polymerase I transcription, which leads to a decrease in ribosome biogenesis and an increase in DNA damage. The DNA damage triggers a signaling cascade that ultimately leads to cancer cell death.
Effets Biochimiques Et Physiologiques
CX-5461 has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. This is due to the high demand for ribosomes in cancer cells, which makes them more susceptible to the inhibition of RNA polymerase I. CX-5461 has also been shown to induce DNA damage, leading to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CX-5461 as a research tool is its selective cytotoxic effect on cancer cells, which makes it a useful tool for studying cancer biology. However, CX-5461 has been shown to have limited efficacy in some cancer types, which may limit its usefulness as a therapeutic agent. Additionally, CX-5461 has been shown to have off-target effects on other RNA polymerases, which may complicate its use in research.
Orientations Futures
There are several future directions for the study of CX-5461. One area of research is the development of combination therapies that can enhance the efficacy of CX-5461 in cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, there is a need for further studies to elucidate the off-target effects of CX-5461 on other RNA polymerases and to develop more selective inhibitors of RNA polymerase I transcription.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for the production of ribosomes. Cancer cells have a high demand for ribosomes due to their rapid proliferation, and CX-5461 selectively inhibits this process, leading to cancer cell death.
Propriétés
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNAHFGKXJGBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



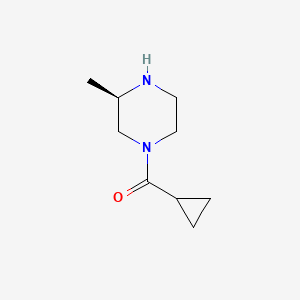

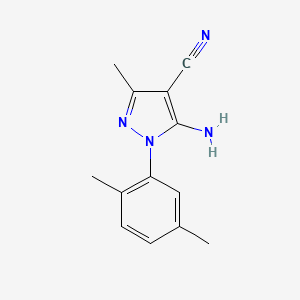
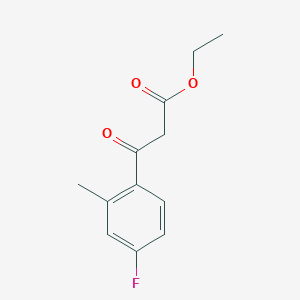
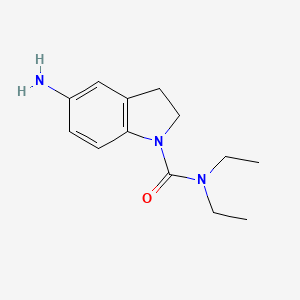
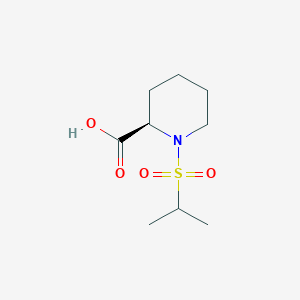
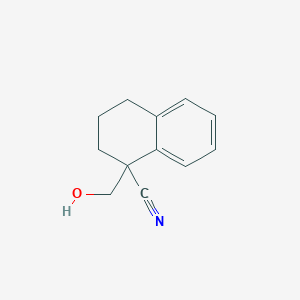
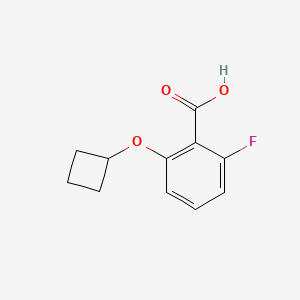
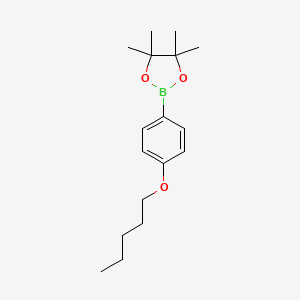

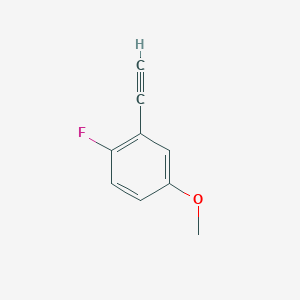
![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)

